4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a nitro group, an oxirane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide typically involves the reaction of p-tolylamine with epichlorohydrin to form an intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxirane ring can be opened by nucleophiles, leading to the formation of different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the oxirane and p-tolyl groups.
N-oxiranylmethyl-N-p-tolyl-benzenesulfonamide: Lacks the nitro group.
4-Nitro-N-p-tolyl-benzenesulfonamide: Lacks the oxirane group.
Uniqueness
4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide is unique due to the presence of all three functional groups (nitro, oxirane, and sulfonamide) in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H16N2O5S |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12-2-4-13(5-3-12)17(10-15-11-23-15)24(21,22)16-8-6-14(7-9-16)18(19)20/h2-9,15H,10-11H2,1H3 |
InChI Key |
AZLSCAJYDPAPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.